molecular formula C14H11BrFNO B291619 N-(4-bromo-2-fluorophenyl)-3-methylbenzamide

N-(4-bromo-2-fluorophenyl)-3-methylbenzamide

Cat. No. B291619
M. Wt: 308.14 g/mol
InChI Key: VIFIYZVDJSRFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-3-methylbenzamide, also known as BFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFB is a member of the benzamide family of compounds, which are known to exhibit a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of N-(4-bromo-2-fluorophenyl)-3-methylbenzamide is not fully understood, but it is believed to act as a selective antagonist of the TRPV1 receptor, which is involved in pain perception and inflammation. N-(4-bromo-2-fluorophenyl)-3-methylbenzamide has also been found to modulate the activity of other ion channels and receptors, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-3-methylbenzamide has been found to exhibit a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and neuroprotection. N-(4-bromo-2-fluorophenyl)-3-methylbenzamide has also been found to modulate the release of neurotransmitters such as glutamate and GABA, which play important roles in pain perception and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromo-2-fluorophenyl)-3-methylbenzamide is its potency and selectivity for the TRPV1 receptor, which makes it a valuable tool for studying the role of this receptor in pain perception and inflammation. However, N-(4-bromo-2-fluorophenyl)-3-methylbenzamide has also been found to exhibit off-target effects on other ion channels and receptors, which can complicate its use in certain experiments. Additionally, the high cost of N-(4-bromo-2-fluorophenyl)-3-methylbenzamide can be a limiting factor for some researchers.

Future Directions

There are many potential future directions for research on N-(4-bromo-2-fluorophenyl)-3-methylbenzamide. One area of interest is the development of new pain medications based on the structure of N-(4-bromo-2-fluorophenyl)-3-methylbenzamide. Another area of interest is the investigation of N-(4-bromo-2-fluorophenyl)-3-methylbenzamide's potential neuroprotective effects in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-bromo-2-fluorophenyl)-3-methylbenzamide and its effects on other ion channels and receptors.

Synthesis Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-3-methylbenzamide involves the reaction of 4-bromo-2-fluoroaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain pure N-(4-bromo-2-fluorophenyl)-3-methylbenzamide. This synthesis method has been optimized to produce high yields of N-(4-bromo-2-fluorophenyl)-3-methylbenzamide with high purity.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-3-methylbenzamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. N-(4-bromo-2-fluorophenyl)-3-methylbenzamide has been found to exhibit potent analgesic effects in animal models, making it a promising candidate for the development of new pain medications. N-(4-bromo-2-fluorophenyl)-3-methylbenzamide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C14H11BrFNO

Molecular Weight

308.14 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-methylbenzamide

InChI

InChI=1S/C14H11BrFNO/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(15)8-12(13)16/h2-8H,1H3,(H,17,18)

InChI Key

VIFIYZVDJSRFPN-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)F

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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